![molecular formula C14H19IN2O3 B583538 N~1~-Hydroxy-N~8~-(4-iodophenyl)octanediamide CAS No. 1219807-87-0](/img/structure/B583538.png)
N~1~-Hydroxy-N~8~-(4-iodophenyl)octanediamide
概述
描述
4-碘-SAHA,也称为4-碘-亚油酰苯胺异羟肟酸,是亚油酰苯胺异羟肟酸的衍生物。它是一种疏水性化合物,作为I类和II类组蛋白脱乙酰基酶抑制剂。 这种化合物因其抑制各种癌细胞系增殖的能力而显示出在癌症研究中的巨大潜力 .
作用机制
4-碘-SAHA通过抑制组蛋白脱乙酰基酶发挥作用,组蛋白脱乙酰基酶是参与从组蛋白赖氨酸残基去除乙酰基的酶。这种抑制导致乙酰化组蛋白的积累,导致基因表达发生改变。4-碘-SAHA的分子靶标包括组蛋白脱乙酰基酶1和组蛋白脱乙酰基酶6。 参与其作用机制的途径包括转录激活和抑制的调节 .
与相似化合物的比较
4-碘-SAHA类似于其他组蛋白脱乙酰基酶抑制剂,例如亚油酰苯胺异羟肟酸和曲古霉素A。4-碘-SAHA因其疏水性和对某些癌细胞系的有效活性而独一无二。类似的化合物包括:
亚油酰苯胺异羟肟酸: I类和II类组蛋白脱乙酰基酶抑制剂。
曲古霉素A: 具有广谱活性的有效组蛋白脱乙酰基酶抑制剂。
伏立诺他: 另一种用于癌症研究的组蛋白脱乙酰基酶抑制剂
生化分析
Biochemical Properties
4-Iodo Suberoylanilide Hydroxamic Acid demonstrates >60% inhibition of HDAC1 and HDAC6 activity in a deacetylase activity assay at 1 μM, similar to that of SAHA . It interacts with histone deacetylase enzymes, influencing the acetylation status of histone and non-histone proteins .
Cellular Effects
4-Iodo Suberoylanilide Hydroxamic Acid has been shown to inhibit cell proliferation in various cell lines, including SKBR3, HT29, U937, JA16, and HL60 . It reduces acetylated H4 and p21 levels in SKBR3 cells , indicating its influence on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of 4-Iodo Suberoylanilide Hydroxamic Acid involves its role as a histone deacetylase (HDAC) inhibitor. It affects the acetylation status of histone and non-histone proteins, thereby influencing gene expression . It also demonstrates binding interactions with HDAC enzymes, leading to their inhibition .
Temporal Effects in Laboratory Settings
It has been observed that it maintains its inhibitory effects on HDAC enzymes and continues to influence gene expression over time .
Dosage Effects in Animal Models
The effects of 4-Iodo Suberoylanilide Hydroxamic Acid at different dosages in animal models have not been fully explored. It has been shown to compare to SAHA-treated and control mice with similar toxicity .
Metabolic Pathways
Given its role as a HDAC inhibitor, it likely interacts with enzymes involved in histone acetylation and deacetylation .
Transport and Distribution
Given its hydrophobic nature, it may interact with various transporters or binding proteins within the cell .
Subcellular Localization
As a HDAC inhibitor, it is likely to be found in the nucleus where it can interact with histones and other proteins to influence gene expression .
准备方法
4-碘-SAHA可以通过多步合成。合成路线通常包括亚油酰苯胺异羟肟酸的碘化。反应条件通常包括使用碘和合适的溶剂,例如二甲基亚砜。
化学反应分析
4-碘-SAHA会发生多种类型的化学反应,包括:
氧化: 该反应可以使用过氧化氢等氧化剂进行。
还原: 还原反应可以使用硼氢化钠等还原剂进行。
取代: 4-碘-SAHA中的碘原子可以使用亲核取代反应被其他官能团取代。
这些反应中常用的试剂和条件包括乙醇和二甲基亚砜等溶剂,以及钯碳等催化剂。 从这些反应中形成的主要产物取决于所用试剂和条件 .
科学研究应用
Cancer Treatment
N~1~-Hydroxy-N~8~-(4-iodophenyl)octanediamide has been investigated for its anti-cancer properties. Research indicates that compounds with similar structural features can act as inhibitors of certain cancer cell pathways. For instance, studies have shown that derivatives of octanediamides can induce apoptosis in cancer cells, making them potential candidates for cancer therapies .
Targeted Drug Delivery
The compound's ability to form stable complexes with biological molecules allows it to be utilized in targeted drug delivery systems. For example, it can be conjugated with nanoparticles or liposomes to enhance the delivery of chemotherapeutic agents directly to tumor sites, minimizing systemic toxicity .
Immunotherapy
Recent advancements have explored the use of this compound in immunotherapy. By conjugating this compound with immunotherapeutic agents, researchers aim to enhance the immune response against tumors while reducing adverse effects associated with traditional therapies .
Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor, particularly against enzymes involved in cancer progression. Its structural components may interact with active sites on these enzymes, leading to reduced activity and subsequent inhibition of tumor growth .
Antioxidant Properties
This compound may exhibit antioxidant properties, which could contribute to its therapeutic effects by mitigating oxidative stress within cells. This aspect is particularly relevant in cancer therapy, where oxidative stress plays a significant role in tumor development and progression .
Case Studies and Research Findings
相似化合物的比较
4-Iodo-SAHA is similar to other histone deacetylase inhibitors such as suberoylanilide hydroxamic acid and trichostatin A. 4-Iodo-SAHA is unique due to its hydrophobic nature and its potent activity against certain cancer cell lines. Similar compounds include:
Suberoylanilide hydroxamic acid: A class I and class II histone deacetylase inhibitor.
Trichostatin A: A potent histone deacetylase inhibitor with broad-spectrum activity.
Vorinostat: Another histone deacetylase inhibitor used in cancer research
生物活性
N~1~-Hydroxy-N~8~-(4-iodophenyl)octanediamide, also known as 4-iodo-SAHA, is a hydrophobic derivative of suberoylanilide hydroxamic acid (SAHA), which is recognized for its role as a histone deacetylase (HDAC) inhibitor. This compound has garnered attention in cancer research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various cell lines, and relevant case studies.
This compound functions primarily as an HDAC inhibitor. HDACs play a crucial role in the regulation of gene expression through the deacetylation of histones, which leads to chromatin condensation and transcriptional repression. By inhibiting these enzymes, this compound promotes the acetylation of histones, thereby enhancing gene expression associated with cell cycle arrest, differentiation, and apoptosis in cancer cells .
Key Biological Pathways Affected
- Cell Cycle Regulation : Induces cell cycle arrest at the G1/S phase.
- Apoptosis : Enhances apoptotic signaling pathways through upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.
- Differentiation : Promotes differentiation in various cancer cell types, potentially reversing malignant phenotypes.
Efficacy in Cancer Cell Lines
This compound has been tested across multiple cancer cell lines, demonstrating significant antiproliferative effects. The following table summarizes its efficacy based on EC50 values:
The compound exhibits a higher potency compared to its parent compound SAHA, particularly in leukemia models, indicating a promising avenue for further research into its clinical applications.
Study on U937 Cells
In a study involving U937 leukemia cells, treatment with this compound resulted in marked changes in acetylated histones and cell viability. The study found that this compound reduced levels of acetylated H4 and p21 proteins, which are critical markers for cell cycle regulation and apoptosis .
Immune Modulation
Another aspect of research has focused on the immune-modulatory effects of this compound. It was observed that treatment led to alterations in immune cell populations and enhanced the expression of cytokines involved in anti-tumor immunity . This suggests potential applications not only in direct tumor suppression but also in enhancing the immune response against tumors.
Toxicity Studies
Toxicity assessments have shown that while this compound is effective against cancer cells, it maintains a favorable safety profile when tested against healthy human HEK293 cells. This selectivity is crucial for developing therapeutic agents that minimize side effects while maximizing anti-cancer efficacy .
属性
IUPAC Name |
N'-hydroxy-N-(4-iodophenyl)octanediamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19IN2O3/c15-11-7-9-12(10-8-11)16-13(18)5-3-1-2-4-6-14(19)17-20/h7-10,20H,1-6H2,(H,16,18)(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYVHZKAHBXINPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCCCCCC(=O)NO)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19IN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30673084 | |
Record name | N~1~-Hydroxy-N~8~-(4-iodophenyl)octanediamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30673084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219807-87-0 | |
Record name | N~1~-Hydroxy-N~8~-(4-iodophenyl)octanediamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30673084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of 4-iodo-SAHA and how does it differ from other HDAC inhibitors like SAHA and Scriptaid?
A1: 4-iodo-SAHA (ISAHA), like SAHA and Scriptaid, acts as a histone deacetylase inhibitor (HDACi). While the precise mechanism of action for ISAHA is not detailed in these papers, HDACis generally function by blocking the activity of histone deacetylase enzymes. This inhibition prevents the removal of acetyl groups from histone proteins, leading to a more relaxed chromatin structure and increased gene expression [, ]. The specific genes affected and the extent of these changes likely vary depending on the HDACi used. Further research is needed to clarify the specific molecular interactions and downstream effects of ISAHA compared to SAHA and Scriptaid.
Q2: What is the significance of the finding that 4-iodo-SAHA treatment alters the expression of genes involved in the lysosomal pathway in pig embryos?
A3: Transcriptome analysis of pig embryos revealed that treatment with HDACi, including 4-iodo-SAHA, led to an enrichment of transcripts associated with the lysosome pathway according to the Kyoto Encyclopedia of Genes and Genomes (KEGG) Pathway database [, ]. While the functional implications are yet to be fully elucidated, this finding suggests that 4-iodo-SAHA might influence lysosome activity, a cellular process crucial for degradation and recycling of cellular components. This may play a role in the observed effects of 4-iodo-SAHA on embryo development, but further research is needed to determine the precise connection.
Q3: Has the use of 4-iodo-SAHA in pig SCNT resulted in the birth of live offspring?
A4: Yes, embryo transfers using pig embryos treated with 1 μM 4-iodo-SAHA successfully produced healthy piglets [, ]. This demonstrates the viability of using this compound in SCNT procedures, at least in a pig model.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。